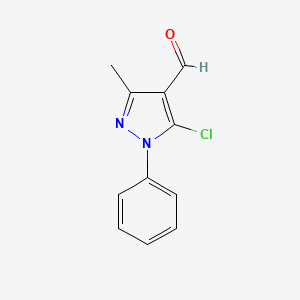

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Description

Propriétés

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZPJLZXLKAMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346527 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-95-5 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a valuable heterocyclic building block in medicinal chemistry and material science. This document details the core synthetic steps, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound is a key intermediate used in the synthesis of a variety of compounds with potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its utility stems from the reactive aldehyde and chloro functionalities on the pyrazole core, which allow for diverse chemical modifications. This guide focuses on the most widely adopted and efficient synthesis route, proceeding via the formation of a pyrazolone intermediate followed by a Vilsmeier-Haack formylation.

Core Synthesis Pathway

The primary and most extensively documented synthetic route to this compound is a two-step process. The first step involves the synthesis of the precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is followed by the Vilsmeier-Haack reaction, which simultaneously introduces the formyl group at the 4-position and a chloro group at the 5-position.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

The initial step is a cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction proceeds readily in an alcoholic solvent, typically ethanol, under reflux conditions.

Step 2: Vilsmeier-Haack Formylation

The second and final step is the Vilsmeier-Haack formylation of the synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction utilizes a Vilsmeier reagent, which is generated in situ from a formamide (commonly N,N-dimethylformamide - DMF) and a chlorinating agent (typically phosphorus oxychloride - POCl₃). The reaction results in the formylation at the C4 position and chlorination at the C5 position of the pyrazole ring.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, compiled from various literature sources.

Table 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 1.0 eq | [1] |

| Phenylhydrazine | 1.0 eq | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 5.5 hours | [1] |

| Product Yield | 80% | [1] |

| Melting Point | 129-131 °C | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 1.0 eq | [1] |

| N,N-Dimethylformamide (DMF) | 3.0 eq | [1] |

| Phosphorus Oxychloride (POCl₃) | 7.0 eq | [1] |

| Reaction Temperature | 0 °C (initial), then Reflux | [1] |

| Reaction Time | 20 min (0 °C), then 1.5 hours (Reflux) | [1] |

| Product Yield | 80% | [1] |

| Melting Point | 141-142 °C | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (1.91 mL, 15 mmol) in dry ethanol (4 mL) in a round-bottom flask equipped with a magnetic stirrer, add phenylhydrazine (1.48 mL, 15 mmol) dropwise at room temperature.

-

Heat the reaction mixture under reflux in an oil bath for 5.5 hours.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the resulting solid, wash it with cold ethanol, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Synthesis of this compound

-

In a flask maintained at 0 °C (ice bath), add N,N-dimethylformamide (1.15 mL, 15 mmol).

-

To the cooled DMF, add phosphorus oxychloride (3.2 mL, 35 mmol) dropwise with constant stirring over a period of 15 minutes.

-

Continue stirring the mixture at 0 °C for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol).

-

Heat the reaction mixture under reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and water (60 mL).

-

A solid product will precipitate out. Filter the solid, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from ethanol to afford pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[1]

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway of this compound.

Caption: Two-step synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

The following diagram outlines the logical steps of the Vilsmeier-Haack reaction mechanism for the formylation and chlorination of the pyrazolone intermediate.

Caption: Mechanism of the Vilsmeier-Haack formylation and chlorination.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a substituted pyrazole derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive formyl group and a chlorinated pyrazole core, make it a valuable precursor for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its utility in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder or solid. | [1][2][3][4] |

| Melting Point | 145-148 °C | [1][5][6] |

| Boiling Point | 356.1 ± 37.0 °C (Predicted) | [1][7] |

| Density | 1.26 g/cm³ (Predicted) | [1][7] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉ClN₂O | [1][5][7][8] |

| Molecular Weight | 220.65 g/mol | [1][5][7][8] |

| IUPAC Name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | [8] |

| Common Synonyms | 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, this compound | [7][8] |

| CAS Number | 947-95-5 | [5][7][8] |

| pKa | -3.81 ± 0.10 (Predicted) | [2][7] |

| XLogP3-AA | 2.7 | [2][8] |

Spectral Data

| Spectroscopy | Key Features and Observations |

| ¹H NMR | The aldehyde proton (CHO) signal appears as a singlet at approximately δ 9.8-10.2 ppm. Aromatic protons from the phenyl group typically resonate as multiplets in the region of δ 7.2-7.8 ppm. The methyl group (CH₃) protons appear as a singlet at around δ 2.5 ppm. |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 220, corresponding to the molecular weight. The presence of a chlorine atom is indicated by the M+2 isotopic peak. A characteristic fragmentation pattern involves the loss of the formyl group (CHO), resulting in a fragment at m/z 191.[1] |

| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is observed in the range of 1670-1690 cm⁻¹. |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3]

Synthesis via Vilsmeier-Haack Reaction

Principle: This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). In the case of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction proceeds with simultaneous formylation at the 4-position and chlorination at the 5-position.[3]

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent in situ.[9]

-

Once the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to the reaction mixture.[10]

-

Remove the ice bath and heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[9]

-

A solid precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the product by recrystallization from ethanol to obtain white to light yellow crystals.[3]

Safety Precautions: The Vilsmeier-Haack reaction is exothermic and involves corrosive and water-sensitive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction for the synthesis of this compound.

References

- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 947-95-5 | Benchchem [benchchem.com]

- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde [cymitquimica.com]

- 5. 5-氯-3-甲基-1-苯基吡唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 7. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 947-95-5 [amp.chemicalbook.com]

- 8. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Technical Guide

Introduction: 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole is a key heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.65 g/mol .[1][2][3] The presence of multiple functional groups—a pyrazole core, a chloro substituent, a formyl group, and a phenyl ring—makes it a versatile scaffold for creating a diverse range of derivatives. This guide provides an in-depth overview of its spectroscopic characteristics, crucial for its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The structural features of this compound have been elucidated using various spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental spectrum is not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be inferred from data on closely related derivatives and general principles of NMR spectroscopy. The data presented here is for a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which incorporates the target molecule as a structural component.

Table 1: ¹H NMR Spectroscopic Data (Derivative in CDCl₃)

| Chemical Shift (δ/ppm) | Multiplicity | Assignment (in derivative) |

| 2.43 | Singlet | Pyrazole -CH₃ |

Note: The aldehyde proton (-CHO) of the target compound is expected to appear as a singlet in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data (Derivative in CDCl₃) [4]

| Chemical Shift (δ/ppm) | Assignment (in derivative) |

| 13.8 | Pyrazole -CH₃ |

| 114.4 | Pyrazole =C-Cl |

| 148.8 | Pyrazole C=N |

Note: The formyl carbon (-CHO) of the target compound is expected to have a chemical shift in the range of 185-195 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1670-1695 | C=O Stretch | Aldehyde |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2850-2950 | C-H Stretch | Aliphatic (Methyl Group) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺, Molecular ion peak |

| 222 | [M+2]⁺, Isotope peak due to ³⁷Cl |

| 219 | Most abundant peak |

| 191 | [M-CHO]⁺, Fragment from loss of the formyl group[1] |

| 77 | Phenyl fragment |

Experimental Protocols

Synthesis: Vilsmeier-Haack Reaction

This compound is typically synthesized via the Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4][5]

Detailed Protocol:

-

To an ice-cold solution of dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 7 equivalents) is added dropwise with stirring over a period of 15 minutes.

-

The reaction mixture is maintained at 0°C and stirred for an additional 20 minutes to form the Vilsmeier reagent.

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) is then added to this mixture.

-

The reaction mixture is heated under reflux for 1.5 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the final compound.[4]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced directly or via a gas chromatograph (GC).

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the starting material to the spectroscopic characterization of the final product.

References

- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, crystal growth, and X-ray crystallographic analysis of the title compound, alongside a summary of its potential biological activities, making it a valuable resource for researchers in drug discovery and materials science.

Introduction

This compound, with the chemical formula C₁₁H₉ClN₂O, is a pyrazole derivative that serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] The pyrazole scaffold is a well-known pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[2] Understanding the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of novel drug candidates.

This guide presents the crystallographic data, a detailed account of the experimental procedures for its synthesis and crystal structure determination, and an exploration of its potential role in modulating key biological pathways.

Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₁H₉ClN₂O |

| Formula weight | 220.66 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.7637 (4) |

| b (Å) | 6.8712 (3) |

| c (Å) | 22.4188 (10) |

| β (°) | 93.8458 (14) |

| Volume (ų) | 1039.56 (9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.408 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 456 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Index ranges | -8 ≤ h ≤ 8, -8 ≤ k ≤ 8, -28 ≤ l ≤ 28 |

| Reflections collected | 8953 |

| Independent reflections | 2384 [R(int) = 0.034] |

| Completeness to theta = 27.5° (%) | 99.7 |

| Data / restraints / parameters | 2384 / 0 / 136 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.119 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |

| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.31 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl(1)-C(5) | 1.728(2) | N(2)-N(1)-C(1) | 112.5(2) |

| O(1)-C(11) | 1.213(3) | C(5)-N(1)-C(1) | 118.9(2) |

| N(1)-N(2) | 1.378(2) | N(1)-N(2)-C(3) | 105.1(2) |

| N(1)-C(5) | 1.348(3) | C(4)-C(3)-N(2) | 109.3(2) |

| N(2)-C(3) | 1.341(3) | C(5)-C(4)-C(3) | 104.2(2) |

| C(3)-C(4) | 1.401(3) | N(1)-C(5)-C(4) | 110.0(2) |

| C(4)-C(5) | 1.385(3) | O(1)-C(11)-C(4) | 125.1(2) |

| C(4)-C(11) | 1.442(3) |

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the Vilsmeier-Haack reaction.[3]

Materials:

-

3-methyl-1-phenyl-5-pyrazolone

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask, N,N-dimethylformamide (15 mmol, 1.15 mL) was cooled in an ice bath.

-

Phosphoryl chloride (35 mmol, 3.2 mL) was added dropwise to the cooled DMF with constant stirring over a period of 15 minutes.

-

Stirring was continued for an additional 20 minutes at 0 °C to form the Vilsmeier reagent.

-

To this mixture, 3-methyl-1-phenyl-5-pyrazolone (5 mmol, 0.88 g) was added portion-wise.

-

The reaction mixture was then heated under reflux for 1.5 hours. The progress of the reaction was monitored by thin-layer chromatography.

-

After completion, the reaction mixture was cooled to room temperature.

-

The cooled mixture was poured into a beaker containing crushed ice and water (60 mL), leading to the precipitation of the crude product.

-

The solid product was collected by filtration, washed thoroughly with cold water, and dried.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by recrystallization.

Procedure:

-

The crude, dried product was dissolved in a minimum amount of hot ethanol.

-

The hot saturated solution was allowed to cool slowly to room temperature.

-

Pale-yellow crystals of this compound formed upon slow evaporation of the solvent.[3][4]

X-ray Crystallography

A single crystal of suitable size and quality was selected and mounted on a diffractometer.

Data Collection:

-

A suitable crystal was mounted on a glass fiber.

-

X-ray diffraction data were collected at room temperature using Mo Kα radiation (λ = 0.71073 Å).

-

A total of 8953 reflections were collected, of which 2384 were unique.

Structure Solution and Refinement:

-

The structure was solved by direct methods using the SHELXS program.

-

The structure was refined by full-matrix least-squares on F² using the SHELXL program.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization

Synthesis Workflow

The synthesis of this compound is achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. The logical workflow of this synthesis is depicted below.

Potential Biological Signaling Pathway Modulation

Pyrazole derivatives are known to exhibit anti-inflammatory and anticancer activities by modulating key signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation and cancer progression. The potential inhibitory action of pyrazole derivatives on this pathway is illustrated below.

Conclusion

This technical guide provides a detailed account of the crystal structure analysis of this compound. The presented data, including crystallographic parameters and molecular geometry, offer a solid foundation for further computational studies and the design of new derivatives. The outlined experimental protocols for synthesis and crystal growth are reproducible and can be readily adopted in a laboratory setting. The exploration of the compound's relevance to the NF-κB signaling pathway highlights its potential as a scaffold for the development of novel anti-inflammatory and anticancer agents. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and chemical crystallography.

References

Navigating the Physicochemical Landscape of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the versatile synthetic intermediate, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. Given its crucial role as a building block in the synthesis of a wide array of bioactive molecules, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity of research and development processes. This document synthesizes known qualitative data, outlines detailed experimental protocols for further quantitative analysis, and presents visual workflows and potential degradation pathways to aid researchers in their investigations.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various synthetic transformations and analytical procedures. While comprehensive quantitative data remains to be fully elucidated in publicly available literature, existing information provides a solid foundation for solvent selection and experimental design.

Qualitative Solubility

Preliminary assessments indicate that this compound, a white to light yellow solid, exhibits good solubility in polar aprotic solvents. This is attributed to the presence of the polar formyl group and the pyrazole ring system.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good | [1] |

| Acetone | Good | [1] | |

| Polar Protic | Ethanol | Soluble upon heating (for recrystallization) | [2][3] |

| Water | Insoluble (precipitates from aqueous solution) | [2][3] | |

| Non-Polar | Hexane | Likely Insoluble | Inferred from polarity |

Quantitative Solubility Data (Template for Researchers)

To facilitate more precise experimental control and process optimization, the determination of quantitative solubility is essential. Researchers are encouraged to populate the following table with experimentally derived data.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Dimethyl Sulfoxide | 25 | HPLC, UV-Vis | |

| Acetone | 25 | HPLC, UV-Vis | |

| Ethanol | 25 | HPLC, UV-Vis | |

| Methanol | 25 | HPLC, UV-Vis | |

| Dichloromethane | 25 | HPLC, UV-Vis | |

| Acetonitrile | 25 | HPLC, UV-Vis | |

| Water | 25 | HPLC, UV-Vis |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for solubility determination.

Stability Profile

Understanding the stability of this compound under various environmental conditions is critical for its handling, storage, and the development of robust synthetic and analytical methods.

Qualitative Stability

Table 3: Qualitative Stability of this compound

| Condition | Stability | Observations | Reference |

| Thermal | Stable up to melting point (145-148 °C) | No significant decomposition observed. | [1] |

| Hydrolytic (Acidic) | Data not available | ||

| Hydrolytic (Basic) | Data not available | ||

| Hydrolytic (Neutral) | Data not available | ||

| Oxidative | Likely stable | Pyrazole ring is generally resistant to oxidation. | [4] |

| Photolytic | Data not available |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. This information is invaluable for the development of stability-indicating analytical methods.[5][6][7]

Table 4: Forced Degradation Conditions for this compound (Template for Researchers)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | e.g., 24, 48, 72 h | e.g., 60, 80 | Hydrolysis of formyl group, cleavage of pyrazole ring |

| Base Hydrolysis | 0.1 M NaOH | e.g., 24, 48, 72 h | e.g., 60, 80 | Hydrolysis of formyl group, cleavage of pyrazole ring |

| Neutral Hydrolysis | Water | e.g., 24, 48, 72 h | e.g., 60, 80 | |

| Oxidation | 3% H₂O₂ | e.g., 24, 48, 72 h | Room Temperature | Oxidation of formyl group to carboxylic acid |

| Thermal Degradation | Solid state | e.g., 24, 48, 72 h | e.g., 100, 120 | |

| Photostability | UV/Vis light exposure | Per ICH Q1B guidelines | Room Temperature |

Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on this compound.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (analytical grade)

-

Water (HPLC grade)

-

Thermostatically controlled oven and water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector for peak purity analysis)

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature for a defined period, protected from light.

-

At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a thin layer in a vial.

-

Expose the solid to a high temperature (e.g., 100 °C) in an oven for a defined period.

-

At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples by HPLC at appropriate time points. A control sample should be kept in the dark under the same conditions.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Determine the percentage degradation of the parent compound.

-

Analyze the samples using LC-MS to determine the mass of the degradation products for structural elucidation.

-

Caption: General workflow for forced degradation studies.

Hypothetical Degradation Pathway

In the absence of specific degradation data for this compound, a hypothetical degradation pathway can be proposed based on the functional groups present in the molecule. The formyl group is susceptible to oxidation to a carboxylic acid and the chloro group could potentially undergo nucleophilic substitution under certain conditions.

Caption: Hypothetical degradation pathway.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While qualitative data provides a useful starting point, there is a clear need for comprehensive quantitative studies to fully characterize these critical physicochemical properties. The experimental protocols and data templates provided herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the generation of robust and reliable data that will ultimately support the effective utilization of this important chemical intermediate in drug discovery and development.

References

- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ajrconline.org [ajrconline.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

The Multifaceted Biological Activities of Pyrazole Derivatives Stemming from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological properties. This technical guide delves into the synthesis and diverse biological activities of pyrazole derivatives originating from the versatile starting material, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. This document provides a comprehensive overview of their antimicrobial, anticancer, anti-inflammatory, and antiviral potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Synthetic Pathways and Experimental Protocols

The central precursor, this compound, serves as a crucial building block for the synthesis of a variety of heterocyclic systems through modifications of its formyl group. Key reaction pathways include the formation of hydrazones, pyrazolopyrimidines, and other fused heterocyclic structures.

General Synthesis of Hydrazone Derivatives

Hydrazones are synthesized via the condensation reaction between this compound and various substituted hydrazides.

Experimental Protocol:

-

A mixture of this compound (1 mmol) and the desired substituted hydrazide (1 mmol) is refluxed in absolute ethanol (20 mL) for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure hydrazone derivative.[1]

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry.[2]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines can be synthesized from 5-amino-4-cyanopyrazole derivatives, which in turn are derived from this compound.

Experimental Protocol:

-

Synthesis of 5-amino-4-cyanopyrazole intermediate: this compound is converted to its corresponding oxime, followed by dehydration to the nitrile. Subsequent amination yields the 5-amino-4-cyanopyrazole derivative.

-

Cyclization to Pyrazolo[3,4-d]pyrimidine: The 5-amino-4-cyanopyrazole derivative (1 mmol) is reacted with formamide (10 mL) and refluxed for 8-10 hours.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization to afford the desired pyrazolo[3,4-d]pyrimidine.

Biological Activities and Quantitative Data

The synthesized pyrazole derivatives exhibit a broad spectrum of biological activities, which have been quantitatively assessed through various in vitro assays.

Antimicrobial Activity

Numerous pyrazole derivatives demonstrate significant activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Various Microorganisms

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| PZ-H1 | Hydrazone | Staphylococcus aureus | 62.5 | [3] |

| PZ-H1 | Hydrazone | Bacillus subtilis | 125 | [3] |

| PZ-H1 | Hydrazone | Klebsiella pneumoniae | 125 | [3] |

| PZ-H1 | Hydrazone | Escherichia coli | 250 | [3] |

| PZ-H2 | Hydrazone | Candida albicans | 7.8 | [3] |

| PZ-H2 | Hydrazone | Aspergillus flavus | 15.6 | [3] |

| PZ-PP1 | Pyrazolopyrimidine | Staphylococcus aureus | 3.125 | |

| PZ-PP1 | Pyrazolopyrimidine | Escherichia coli | 6.25 | |

| PZ-PP1 | Pyrazolopyrimidine | Candida albicans | 12.5 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

A twofold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

-

Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity

Several pyrazole derivatives have shown potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 2: Anticancer Activity (IC50) of Pyrazole Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| PZ-B1 | Benzofuropyrazole | A549 (Lung) | 0.19 | |

| PZ-B1 | Benzofuropyrazole | K562 (Leukemia) | 0.26 | |

| PZ-P1 | Pyrazole | A549 (Lung) | 0.69 | |

| PZ-P1 | Pyrazole | K562 (Leukemia) | 0.021 | |

| PZ-P1 | Pyrazole | MCF-7 (Breast) | 1.7 | |

| PZ-I1 | Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 | [5] |

| PZ-I2 | Pyrazole-Indole Hybrid | HepG2 (Liver) | 7.9 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Human cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6][7][8]

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate this activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Wistar albino rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivatives.[9]

-

The test compounds and the standard drug are administered orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[9]

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Antiviral Activity

Preliminary studies suggest that some pyrazole derivatives possess antiviral properties, particularly against influenza viruses. In ovo and in vitro assays are employed to assess this activity.

Experimental Protocol: In Ovo Antiviral Assay against Avian Influenza Virus (H5N1)

-

Nine-day-old specific-pathogen-free embryonated chicken eggs are used.

-

Serial dilutions of the avian influenza virus are prepared.

-

The test compounds are prepared in a non-toxic concentration and mixed with the virus dilutions.

-

The virus-compound mixtures are inoculated into the allantoic cavity of the embryonated eggs.

-

The eggs are incubated at 37°C for 48-72 hours.

-

The antiviral activity is determined by observing the inhibition of virus-induced mortality of the embryos and by hemagglutination assay of the allantoic fluid.[10]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these pyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant mechanism of action for the anticancer activity of certain pyrazole derivatives is the inhibition of tubulin polymerization. Microtubules, composed of tubulin polymers, are essential components of the cytoskeleton and are critical for cell division, particularly in the formation of the mitotic spindle.

By binding to the colchicine binding site on β-tubulin, these pyrazole derivatives prevent the polymerization of tubulin heterodimers into microtubules.[11] This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).[12]

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of pyrazole derivatives may be attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[13] This allows the active NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes that mediate the inflammatory response.[13] Small molecule inhibitors, such as certain pyrazole derivatives, can potentially interfere with this pathway, for instance, by inhibiting the activity of the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and suppressing the inflammatory cascade.[14]

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The data presented in this guide highlight their potential as lead compounds for the development of novel antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The detailed synthetic and biological testing protocols provide a solid foundation for researchers to further explore and optimize these pyrazole derivatives. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as further investigating their mechanisms of action to identify specific molecular targets. In vivo efficacy and toxicological studies will be crucial next steps in translating these promising laboratory findings into clinically viable therapeutic agents.

References

- 1. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. | Semantic Scholar [semanticscholar.org]

The Versatile Building Block: A Technical Guide to 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole is a highly functionalized pyrazole derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of reactive sites—a nucleophilically displaceable chloro group, an electrophilic formyl group, and a stable pyrazole core—renders it an ideal starting material for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth overview of its chemical properties, synthesis, and extensive applications in the development of novel compounds with significant biological activities, catering to the needs of researchers in synthetic chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective utilization in synthesis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | [1] |

| CAS Number | 947-95-5 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 141-142 °C | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.98 (s, 1H, -CHO), 7.47-7.56 (m, 5H, Ar-H), 2.55 (s, 3H, -CH₃) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.4 (C=N, imidazole), 148.8 (C=N, pyrazole), 147.4, 145.3, 138.1, 131.9, 131.4, 129.0, 128.4, 128.3, 127.4, 126.1, 125.1, 123.6, 114.4 (=C-Cl, pyrazole), 90.1 (C-2), 57.5 (C-5), 41.9 (C-6), 13.8 (CH₃) | [2] |

| Infrared (IR) (KBr, cm⁻¹) | 3063, 1677 (C=O), 1598, 1528, 1463, 1436, 1376, 1004, 763 | [3] |

| Mass Spectrometry (MS) | m/z: 220 (M⁺), 222 (M⁺+2) |

Synthesis of the Building Block

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This one-pot reaction utilizes the readily available 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material.

Experimental Protocol: Synthesis of this compound[2]

To an ice-cold solution of dimethylformamide (DMF, 1.15 mL, 15 mmol), phosphorus oxychloride (POCl₃, 3.2 mL, 35 mmol) is added dropwise with stirring over a period of 15 minutes. The stirring is continued for an additional 20 minutes while maintaining the temperature at 0 °C. To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol) is added. The reaction mixture is then heated under reflux for 1.5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into a mixture of crushed ice and water (60 mL). The resulting solid product is filtered, washed with excess cold water, dried, and recrystallized from ethanol to afford the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Yield: 80% Melting Point: 141–142 °C

Applications in Organic Synthesis

The presence of both an aldehyde and a reactive chloro group makes this compound a versatile precursor for a wide range of heterocyclic compounds.

Table 3: Synthesis of Bioactive Heterocycles with Reported Yields

| Product Type | Reactant(s) | Conditions | Yield (%) | Reference |

| Chalcones | Substituted Acetophenones | NaOH, PEG-400, rt, 2-3h | 82-90 | [4] |

| Pyrazolopyrimidines | 3-Amino-5-pyrazolone | - | - | [5] |

| Hydrazones | Hydrazine Hydrate | - | - | [6] |

| 5-Amino Derivatives | Cyclic Secondary Amines | - | - | [7] |

| Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene | trans-2-benzoyl-3-(4-nitrophenyl)aziridine, NH₄OAc | Absolute ethanol, rt, 48h | Good | [2] |

| Pyrazolyl-2(3H)-furanone | 3-(4-methylbenzoyl)propionic acid | Anhydrous NaOAc, Ac₂O | Good | [6] |

| Pyrazolo[1,5-a]pyrimidines | 3-Amino-1H-pyrazole-4-carbonitriles | Microwave irradiation | - | [8] |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, β-diketones | Acetic acid, reflux | Good | [9] |

Experimental Protocol: Synthesis of Chalcone Derivatives[4]

An equimolar mixture of this compound (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in a minimum amount of PEG-400 (10 mL). To this mixture, 20% sodium hydroxide solution (1 mL) is added slowly, and the reaction mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by TLC. The reaction mixture is then poured slowly into ice-cold water with constant stirring to precipitate the product. The precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure chalcone derivative.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.

Table 4: Biological Activities and Quantitative Data of Selected Derivatives

| Derivative Class | Biological Activity | Target/Assay | IC₅₀ / EC₅₀ | Reference |

| Hydrazones | Antiviral (NDV) | Haemagglutination Inhibition | 100% protection | [6] |

| Thiazolidinediones | Antiviral (NDV) | Haemagglutination Inhibition | 100% protection | [6] |

| Pyrazolopyrimidines | Antiviral (NDV) | Haemagglutination Inhibition | 95% protection | [6] |

| Pyrazole-based quinolines | Antiviral (SARS-CoV-2) | Viral Replication Inhibition | - | [10] |

| Pyrazole Carboxamides | Antifungal (R. solani) | Mycelium Growth Inhibition | 0.37 µg/mL | [11] |

| 4-Amino-(1H)-pyrazoles | Anticancer (JAK2) | Kinase Inhibition | 2.2 nM | [12] |

| Phenylpyrazole amides | Anticancer (BRAF V600E) | Kinase Inhibition | - | [13] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways implicated in disease.

Inhibition of Kinase Signaling Pathways

Many pyrazole-containing compounds function as potent kinase inhibitors, targeting pathways crucial for cell proliferation and survival.

-

JAK/STAT Pathway: Aberrant activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in various cancers and inflammatory diseases. Certain 4-amino-(1H)-pyrazole derivatives have been shown to be potent inhibitors of JAKs, with IC₅₀ values in the nanomolar range, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[12]

-

BRAF/MAPK Pathway: The BRAF/MEK/ERK (MAPK) signaling cascade is a critical regulator of cell growth and survival. Mutations in the BRAF gene are common in melanoma. Pyrazole-containing compounds have been developed as selective inhibitors of mutant BRAF (V600E), effectively suppressing the MAPK pathway and demonstrating therapeutic potential in melanoma treatment.[13][14]

Antifungal Mechanism of Action

The antifungal activity of some pyrazole derivatives is attributed to the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

By inhibiting the enzyme 14α-demethylase, these compounds disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane, resulting in cell death.[15][16]

Conclusion

This compound stands out as a privileged scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated broad-spectrum biological activities of its derivatives, including potent antiviral, antifungal, and anticancer properties, underscore its significance as a key building block in the quest for novel therapeutic agents. This guide serves as a comprehensive resource to facilitate further exploration and exploitation of this remarkable molecule in pioneering research and development endeavors.

References

- 1. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new pyrazolo[1,5‐a]pyrimidines and pyrazolo[3,4‐b]pyridines | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities. Among the vast family of pyrazole-containing compounds, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole has emerged as a particularly versatile and valuable synthetic intermediate. Its unique combination of a reactive formyl group and a modifiable chloro substituent on a stable pyrazole core makes it an ideal starting point for the synthesis of diverse molecular architectures. This technical guide explores the synthesis, chemical reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry. We delve into its role in the development of novel anticancer, antimicrobial, antiviral, and anticonvulsant agents, supported by available quantitative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway and workflow diagrams. This document serves as a comprehensive resource for researchers and drug development professionals looking to leverage the potential of this promising heterocyclic scaffold.

Introduction: The Prominence of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural features allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors used in cancer therapy underscores its therapeutic significance.[1][4]

This compound, a key derivative, serves as a powerful building block in the synthesis of more complex and biologically active molecules.[6][7] The aldehyde functional group at the 4-position is a versatile handle for various chemical transformations, including the formation of Schiff bases, chalcones, and other heterocyclic rings.[8][9][10][11] The chlorine atom at the 5-position can also be a site for further functionalization, adding to the molecular diversity that can be achieved from this single precursor. This guide will explore the documented and potential therapeutic applications stemming from this valuable starting material.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][12][13][14] This reaction involves the formylation of an electron-rich pyrazolone precursor.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole and its Analogs: Synthesis, Properties, and Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole serves as a crucial intermediate for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this key pyrazole derivative and its analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an active methylene group in a precursor molecule, typically 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, using a Vilsmeier reagent, which is a chloromethyliminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[4][5] The reaction proceeds through the formation of an iminium ion, which is then hydrolyzed during workup to yield the aldehyde.[5]

A general workflow for the synthesis is depicted below:

Experimental Protocol: Synthesis of this compound

A representative experimental protocol for the synthesis of the title compound is as follows:

-

Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one:

-

To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), phenyl hydrazine (15 mmol) is added dropwise at room temperature with magnetic stirring.[3]

-

The reaction mixture is then heated under reflux for 5.5 hours.[3]

-

After completion, the mixture is cooled in an ice bath to precipitate the product.[3]

-

The resulting solid is filtered, dried, and recrystallized from ethanol.[3]

-

-

Vilsmeier-Haack Reaction:

-

In a flask, N,N-dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl3) is added dropwise with stirring.

-

To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) is added.[3]

-

The reaction mixture is heated under reflux for 1.5 hours.[3]

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice and water.[3]

-

The solid product that separates out is filtered, washed with cold water, dried, and recrystallized from ethanol to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]

-

Physicochemical Properties and Spectral Data

The synthesized this compound is typically a pale yellow solid with a melting point in the range of 140-142 °C.[3] Spectroscopic characterization is crucial for confirming the structure of the compound and its analogs.

| Spectroscopic Data | Characteristic Features |

| FT-IR (KBr, cm⁻¹) | Peaks corresponding to C=O (aldehyde), C=N (pyrazole ring), and C-Cl stretching vibrations. |

| ¹H-NMR (CDCl₃, δ ppm) | A singlet for the aldehyde proton (CHO) around 9.5-10.0 ppm, a singlet for the methyl protons (CH₃), and multiplets for the aromatic protons of the phenyl ring.[6] |

| ¹³C-NMR (CDCl₃, δ ppm) | Resonances for the aldehyde carbonyl carbon, pyrazole ring carbons, methyl carbon, and phenyl ring carbons. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Synthesis of Analogs

The 4-formyl group and the 5-chloro substituent on the pyrazole ring are highly reactive and serve as versatile handles for the synthesis of a wide range of analogs.

-

Reactions of the Formyl Group: The aldehyde functionality readily undergoes condensation reactions with various nucleophiles such as hydrazines, thiosemicarbazides, and active methylene compounds to form hydrazones, thiosemicarbazones, and chalcones, respectively.[7][8][9] These reactions are fundamental in creating diverse libraries of pyrazole derivatives for biological screening.

-

Reactions of the Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as phenoxy, thiophenoxy, and amino moieties.[1][10]

The following diagram illustrates the key reactive sites and pathways for analog synthesis:

Biological Activities and Structure-Activity Relationships

Pyrazole derivatives, including those derived from this compound, exhibit a wide array of biological activities. The nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining their pharmacological profile.

Antimicrobial Activity: Many pyrazole-4-carbaldehyde derivatives have demonstrated significant antibacterial and antifungal properties.[8][11][12][13] The presence of electron-withdrawing groups on the phenyl ring has been observed to enhance antimicrobial activity.[12] For instance, derivatives containing nitro or chloro substituents often show improved efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[12][13]

| Compound/Analog Type | Microorganism | Activity Level |

| 3-Aryl substituted pyrazole-4-carbaldehydes | Pathogenic bacteria | Good to excellent[11] |

| Pyrazole derivatives with thiazole scaffolds | Gram-positive & Gram-negative bacteria, Fungi | Good to moderate[12] |

| Pyrazolo-chromene derivatives | Bacteria and Fungi | Potent[7] |

Anti-inflammatory Activity: Several 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have been evaluated for their anti-inflammatory potential, with some analogs showing activity comparable to the standard drug diclofenac sodium.[14]

Other Biological Activities: Beyond antimicrobial and anti-inflammatory effects, pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including:

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its facile synthesis via the Vilsmeier-Haack reaction and the reactivity of its chloro and formyl groups make it an excellent starting point for the development of diverse libraries of pyrazole-based compounds. The broad spectrum of biological activities exhibited by its analogs underscores the importance of this scaffold in drug discovery and development. Further exploration of structure-activity relationships will undoubtedly lead to the identification of new and more potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 11. chemmethod.com [chemmethod.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a chemical intermediate utilized in the synthesis of various pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety data from the structurally related and well-studied N-phenylpyrazole insecticide, fipronil, to provide a conservative and thorough risk assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

-

(Exclamation Mark)

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Quantitative Toxicity Data for Fipronil (for reference):

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 97 mg/kg | [3][6] |

| Oral LD50 | Mouse | 95 mg/kg | [3][6] |

| Dermal LD50 | Rat | >2000 mg/kg | [3][6] |

| Dermal LD50 | Rabbit | 354 mg/kg | [3][6] |

| Inhalation LC50 (4h) | Rat | 0.36 mg/L | [7] |

Symptoms of Exposure (based on fipronil):

-

Ingestion: May cause sweating, nausea, vomiting, headache, abdominal pain, dizziness, agitation, weakness, and tonic-clonic seizures.[3][8]

-